molecular formula C9H12ClF2NO B13432173 (R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hcl

(R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hcl

Cat. No.: B13432173
M. Wt: 223.65 g/mol
InChI Key: SWNYDDQVCAISKQ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hcl is a chiral chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its specific stereochemistry and substituted aromatic ring system make it a valuable scaffold for the synthesis of potential therapeutic agents, particularly those targeting signaling pathways involved in fibrotic diseases. Research indicates that this compound and its stereoisomers serve as key precursors in the development of small molecule inhibitors, such as Hedgehog (Hh) signaling pathway inhibitors . The Hedgehog pathway is a critical target in oncology and fibrotic diseases, and its inhibition has been shown in clinical trials to demonstrate potential for improving lung function and reversing key measures of lung fibrosis, as observed with the investigational drug ENV-101 (taladegib) in patients with idiopathic pulmonary fibrosis (IPF) . By providing the (R)-enantiomer in a stable salt form, this building block enables researchers to explore structure-activity relationships and develop novel, potent compounds with targeted biological activity for advanced research applications.

Properties

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.65 g/mol

IUPAC Name

(1R)-1-(2,6-difluoro-4-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11F2NO.ClH/c1-5(12)9-7(10)3-6(13-2)4-8(9)11;/h3-5H,12H2,1-2H3;1H/t5-;/m1./s1

InChI Key

SWNYDDQVCAISKQ-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1F)OC)F)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=C1F)OC)F)N.Cl

Origin of Product

United States

Preparation Methods

Formation of Chiral Imine Intermediate

  • The starting material, 2,6-difluoro-4-methoxyacetophenone, is reacted with (R)-(-)-α-methylbenzylamine in an organic solvent such as toluene.
  • The reaction is catalyzed by p-toluenesulfonic acid and refluxed for 10-12 hours.
  • Water generated during imine formation is removed azeotropically using a Dean-Stark apparatus.
  • After completion, the mixture is washed with aqueous sodium carbonate and brine, dried over sodium sulfate, and concentrated to yield the imine intermediate as a syrup.

Catalytic Reduction to Chiral Amine

  • The imine intermediate is dissolved in ethyl acetate and subjected to catalytic hydrogenation using 10% palladium on carbon under a hydrogen atmosphere at 35-40°C for 6-12 hours.
  • After filtration to remove the catalyst, the crude amine is treated with p-toluenesulfonic acid in ethyl acetate at 45-50°C to form the corresponding p-toluenesulfonate salt.
  • The salt is cooled and crystallized to obtain a white crystalline solid with high optical purity.

Conversion to Hydrochloride Salt

  • The p-toluenesulfonate salt is suspended in water and basified with 10% sodium hydroxide.
  • The free base amine is extracted with methylene chloride, dried, and concentrated.
  • The free amine is then hydrogenated again in methanol with 10% Pd/C at 50-55°C.
  • The crude amine is treated with isopropanol and 14% isopropanol/hydrogen chloride solution, followed by concentration and crystallization from ethyl acetate to yield the hydrochloride salt of (R)-1-(2,6-difluoro-4-methoxyphenyl)ethanamine as a white crystalline solid.
  • Avoidance of highly hazardous reagents such as n-butyllithium and lithium hexamethyldisilazide (LiHMDS), enhancing safety for scale-up.
  • No requirement for expensive chiral catalysts, making the process economically viable.
  • High optical purity (>99%) achieved without enzymatic resolution, simplifying the process.
  • Applicability to both (R)- and (S)- enantiomers by selecting the appropriate chiral amine starting material.
Step Reagents/Conditions Temperature Time Product Form Notes
Imine Formation 2,6-difluoro-4-methoxyacetophenone + (R)-α-methylbenzylamine, p-Toluenesulfonic acid, toluene Reflux (110°C) 10-12 hours Imine intermediate (syrup) Water removed azeotropically
Catalytic Reduction 10% Pd/C, H2, ethyl acetate 35-40°C 6-12 hours Amine p-toluenesulfonate salt (solid) Filtration and crystallization
Hydrochloride Salt Formation NaOH (10%), methylene chloride extraction, 10% Pd/C hydrogenation, 14% IPA/HCl, ethyl acetate crystallization 50-55°C (hydrogenation), 25-30°C (salt formation) 10-12 hours (hydrogenation), 30 min (salt formation) (R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride (white crystalline solid) High purity, suitable for pharmaceutical use
  • Optical rotation: +79° (c=0.25 in methanol) indicating high enantiomeric excess.
  • Melting point: Approximately 178-180°C for the p-toluenesulfonate salt intermediate.
  • Chiral purity: 100% by HPLC analysis.
  • IR spectroscopy confirms characteristic amine and aromatic functional groups.
  • The hydrochloride salt form exhibits excellent crystallinity and stability.

The preparation of (R)-1-(2,6-difluoro-4-methoxyphenyl)ethanamine hydrochloride is effectively achieved through imine formation with a chiral amine, catalytic hydrogenation, and salt formation steps. The method is characterized by operational safety, cost-effectiveness, and high enantiomeric purity, making it suitable for industrial pharmaceutical applications. The process benefits from avoiding hazardous reagents and enzymatic resolution, providing a streamlined synthetic route.

This synthesis approach is adapted from well-documented methods for related methoxyphenyl ethanamines, with modifications to accommodate the difluoro substitution, ensuring the integrity of the chiral center and overall yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can further reduce the amine group to an alkylamine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of electron-donating and electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alkylamines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity is essential for the development of stereospecific reactions and products.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its chiral nature allows for the investigation of enantioselective binding and activity.

Medicine

In medicine, ®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of ®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of these targets in a stereospecific manner, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The compound’s closest analogs differ in the position and type of substituents on the phenyl ring, which critically influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity. Key comparisons include:

(a) (R)-1-(2,4-Difluorophenyl)ethanamine HCl (CAS 791098-81-2)
  • Substituents : Fluorine at 2- and 4-positions (vs. 2,6-difluoro-4-methoxy in the target compound).
  • Similarity : 0.93/1.00 (structural similarity score, ).
(b) (R)-1-(2,5-Difluorophenyl)ethanamine HCl (CAS 1391449-47-0)
  • Substituents : Fluorine at 2- and 5-positions.
  • Similarity : 0.91/1.00 ().
  • Impact : The 2,5-difluoro configuration creates a distinct dipole moment, altering solubility and metabolic stability.
(c) (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (CAS 1241679-85-5)
  • Substituents : Bromine at 4-position, fluorine at 2- and 6-positions ().

Stereochemical and Salt Form Comparisons

(a) (S)-Enantiomers
  • Example: (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl (CAS 1391540-47-8, ).
  • Impact : Enantiomers exhibit divergent pharmacokinetic profiles. For instance, the (R)-configuration in the target compound may confer higher selectivity for specific adrenergic or serotonergic receptors compared to (S)-forms.
(b) Non-Hydrochloride Salts
  • Example: 1-(2,4-Difluorophenyl)cyclopropylamine HCl (CAS 1186663-18-2, ).
  • Impact : Cyclopropyl substitution introduces conformational rigidity, which may enhance metabolic stability but reduce solubility.

Heterocyclic Analogs

(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine HCl (Compound 52, )
  • Structure : Benzothiazole ring replaces the phenyl group.

Tabulated Comparison of Key Compounds

Compound Name (CAS) Substituents Molecular Weight (g/mol) logP<sup>a</sup> Similarity to Target Key Feature(s)
(R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine HCl 2,6-F₂, 4-OCH₃ 235.64 ~1.8 Reference Optimal balance of lipophilicity and polarity
(R)-1-(2,4-Difluorophenyl)ethanamine HCl (791098-81-2) 2,4-F₂ 195.62 ~1.5 0.93 Reduced steric hindrance
(R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (1241679-85-5) 2,6-F₂, 4-Br 243.06 ~2.1 N/A Enhanced BBB penetration
1-(2,4-Difluorophenyl)cyclopropylamine HCl (1186663-18-2) Cyclopropyl, 2,4-F₂ 222.06 ~1.9 N/A Conformational rigidity
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl (1391540-47-8) 4-OCF₃ 255.66 ~2.3 0.92 High electronegativity

<sup>a</sup>logP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Findings and Trends

  • Fluorine Positioning : 2,6-Difluoro substitution (as in the target compound) maximizes dipole-dipole interactions and minimizes metabolic oxidation compared to 2,4- or 2,5-difluoro analogs .
  • Methoxy vs. Bromine/Trifluoromethoxy : The 4-methoxy group in the target compound provides moderate electron-donating effects, enhancing solubility without excessive lipophilicity, whereas bromine or trifluoromethoxy groups increase logP and toxicity risks .
  • Stereochemistry : (R)-enantiomers generally show higher receptor selectivity in preclinical studies, though this is target-dependent .

Biological Activity

(R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound that has garnered attention for its significant biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₂ClF₂NO and a molecular weight of 205.65 g/mol. Its structure includes:

  • A difluorinated phenyl ring
  • A methoxy group
  • An ethanamine moiety

The presence of fluorine atoms enhances its biological activity and physicochemical properties, making it a subject of interest in medicinal chemistry.

Research indicates that (R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine HCl interacts with various neurotransmitter systems. Notably, it has shown potential in modulating pathways associated with serotonin and dopamine, which are critical for mood regulation and cognitive functions. The structural modifications provided by the difluoromethoxy substitutions are believed to enhance its receptor affinity compared to non-fluorinated analogs.

Pharmacological Effects

Several studies have highlighted the pharmacological effects of this compound:

  • Neurological Disorders : It has been investigated for its potential therapeutic effects in treating neurological disorders due to its ability to interact with neurotransmitter systems.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values are not widely reported in the literature .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamineOne fluorine atomDifferent enantiomer may exhibit distinct activity
1-(4-Methoxyphenyl)ethanamineNo fluorine atomsLacks enhanced reactivity due to fluorination
1-(2,6-Dihydroxy-4-methoxyphenyl)ethanamineHydroxy instead of fluoro groupsDifferent biological profile due to hydroxyl groups
(R)-1-(2-Fluorophenyl)ethanamineSingle fluorine atomLess complex interactions compared to difluorinated derivatives

The structural features of (R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine HCl contribute to its unique pharmacological profile, enhancing its binding affinity and selectivity towards specific biological targets.

Study on Anticancer Activity

A study focusing on various derivatives related to (R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine HCl indicated promising cytotoxic activity against cancer cell lines. The compounds were assessed for their IC50 values, revealing some derivatives exhibited activity comparable or superior to established anticancer agents like doxorubicin .

Neurotransmitter Interaction Studies

In vitro studies have demonstrated that this compound can significantly influence serotonin and dopamine levels, suggesting potential applications in treating mood disorders. The interaction with these neurotransmitter systems has been linked to enhanced cognitive functions and mood stabilization .

Q & A

Q. What are the standard synthesis routes for (R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine HCl, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically begins with a substituted benzaldehyde precursor (e.g., 2,6-difluoro-4-methoxybenzaldehyde). A reductive amination strategy is employed using a chiral catalyst or resolving agent to achieve the (R)-enantiomer. For example:

Condensation : React the aldehyde with ammonium acetate in methanol to form an imine intermediate.

Reduction : Use sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to reduce the imine to the primary amine.

Resolution : If racemic mixtures form, chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution can isolate the (R)-enantiomer .

HCl Salt Formation : Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt.

Q. Optimization Tips :

  • Temperature Control : Maintain 0–5°C during imine formation to minimize side reactions.
  • Catalyst Screening : Test chiral catalysts like (R)-BINAP for enantioselective reduction.
  • Purification : Use flash chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) to remove unreacted precursors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and enantiomeric excess of this compound?

Methodological Answer:

  • 1H/13C/19F NMR : Confirm regiochemistry (e.g., fluorine substitution at 2,6-positions and methoxy at 4-position) and detect impurities. For example, 19F NMR peaks at ~-110 ppm (ortho-F) and ~-100 ppm (para-F) validate substitution patterns .
  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 85:15, 1 mL/min) to determine enantiomeric excess (ee > 98% for pharmaceutical-grade material).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 232.0754 (C9H11F2NO+) and isotopic pattern matching .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), SHELXL software can resolve absolute configuration .

Q. What preliminary biological screening assays are recommended to assess its neuropharmacological potential?

Methodological Answer:

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT2A, 5-HT1A) and adrenergic (α1, β2) receptors using radioligand displacement (e.g., [3H]-ketanserin for 5-HT2A). IC50 values < 100 nM suggest therapeutic potential .
  • Functional Assays : Measure cAMP accumulation (for GPCR activity) or calcium flux (FLIPR assay) in HEK293 cells expressing target receptors.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to estimate half-life (t1/2) and CYP450 inhibition .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound in silico?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and calculate bond lengths/angles. Compare with X-ray data to validate accuracy .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the methoxy group’s lone pairs may dominate HOMO, influencing receptor interactions.
  • Solvent Effects : Conduct polarizable continuum model (PCM) calculations in water/DMSO to simulate physiological conditions .

Q. What experimental strategies are effective in resolving contradictions between computational predictions and observed biological activities?

Methodological Answer:

  • Docking vs. Binding Assays : If docking (e.g., AutoDock Vina) predicts high 5-HT2A affinity but assays show weak binding, re-evaluate protonation states (amine pKa ~9.5) or tautomerism.
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess receptor-ligand stability. A RMSD > 2 Å may indicate poor fit .
  • Metabolite Screening : Use LC-MS to identify active metabolites (e.g., N-demethylation products) that may contribute to observed effects .

Q. How can X-ray crystallography and SHELX software be utilized to determine the absolute configuration and solid-state properties of this chiral amine?

Methodological Answer:

  • Crystallization : Diffuse diethyl ether into an ethanol solution of the compound to grow single crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. A resolution limit of 0.84 Å ensures precise atomic positioning.
  • Refinement with SHELXL :
    • Solve phase problem via direct methods.
    • Refine anisotropic displacement parameters for non-H atoms.
    • Validate chirality using Flack parameter (x ≈ 0.02 for (R)-configuration) .

Example Crystallographic Data (Hypothetical):

ParameterValue
Space GroupP212121
Flack Parameter0.02(3)
R-factor0.038

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.